4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE
Description
4-{[(3-Bromophenyl)methyl]sulfanyl}-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The structure includes a 4-chlorophenyl group at position 2 and a [(3-bromophenyl)methyl]sulfanyl moiety at position 3. The bromine and chlorine substituents contribute to its distinct electronic and steric properties, which may influence biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN3S/c20-15-3-1-2-13(10-15)12-25-19-18-11-17(23-24(18)9-8-22-19)14-4-6-16(21)7-5-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHGWGJLUWWCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Heterocycle Variations: The pyrazolo[1,5-a]pyrazine core (target compound) differs from pyrazolo[1,5-a]pyrimidine derivatives in electronic properties.
Halogen Effects: Bromine (Br) in the target compound’s benzyl group increases lipophilicity and steric bulk compared to fluorine (F) or chlorine (Cl) analogs (e.g., ). This may enhance membrane permeability but reduce metabolic stability .
Functional Group Modifications :
- Sulfanyl (-S-) groups (common in all compounds) may act as hydrogen-bond acceptors or participate in covalent interactions with target proteins.
- Hydroxyl (-OH) or ketone (-one) groups in analogs (e.g., and ) improve solubility but may increase susceptibility to oxidative metabolism .
Biological Activity Trends: Pyrazolo[1,5-a]pyrimidines with trifluoromethyl (CF₃) or dichlorophenyl groups () exhibit antitrypanosomal activity, suggesting halogen positioning impacts target affinity . Substituted pyrazolo[1,5-a]pyrazines (e.g., ) are investigated as ROS1 kinase inhibitors, highlighting the scaffold’s versatility in medicinal chemistry .
Biological Activity
The compound 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(4-chlorophenyl)pyrazo[1,5-a]pyrazine is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound consists of a pyrazolo[1,5-a]pyrazine core modified with a bromophenyl methylsulfanyl group and a chlorophenyl substituent. Its unique structure contributes to its biological activity, particularly in targeting various cellular pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds featuring similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : In vitro assays using the MTT method showed that pyrazolo[1,5-a]pyrazine derivatives exhibit potent cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). The results indicated that certain derivatives significantly inhibited cell viability compared to control groups .
- Mechanisms of Action : Research indicates that these compounds may induce apoptosis through pathways involving caspases and promote autophagy in cancer cells. For example, one study demonstrated that a related compound increased the expression of pro-apoptotic proteins while suppressing anti-apoptotic factors .
- Enzymatic Inhibition : Pyrazolo[1,5-a]pyrazines have been shown to inhibit specific kinases involved in cancer progression. This inhibition can disrupt signaling pathways critical for tumor growth and survival .
Pharmacological Activities
Beyond anticancer effects, pyrazolo[1,5-a]pyrazines have exhibited a range of other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .
- Antimicrobial Properties : Certain compounds within this class have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Antioxidant Activity : The ability to scavenge free radicals has been noted in several studies, indicating that these compounds might contribute to reducing oxidative stress in biological systems .
Data Summary
The following table summarizes key findings from recent research regarding the biological activities of pyrazolo[1,5-a]pyrazine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
